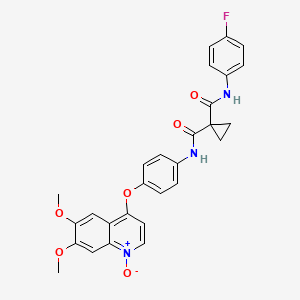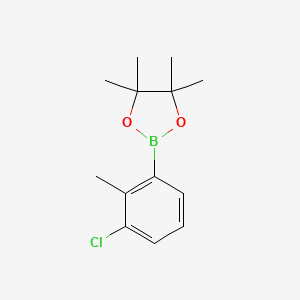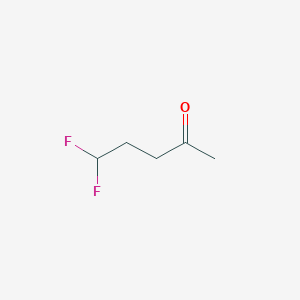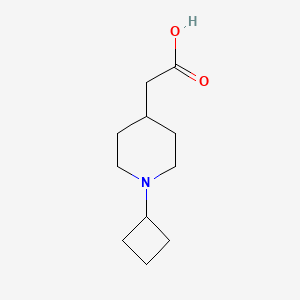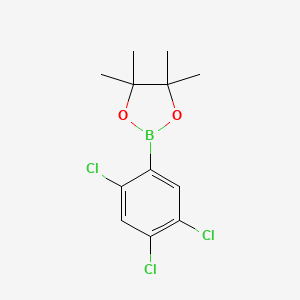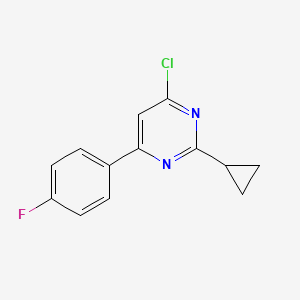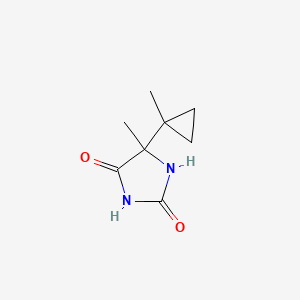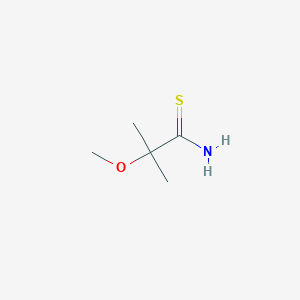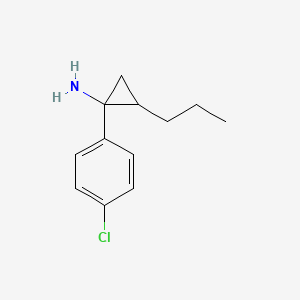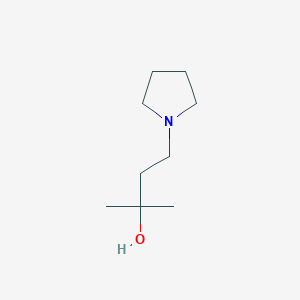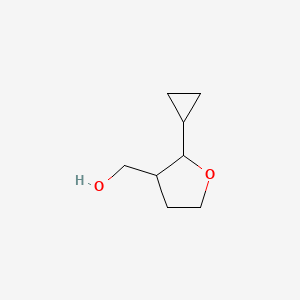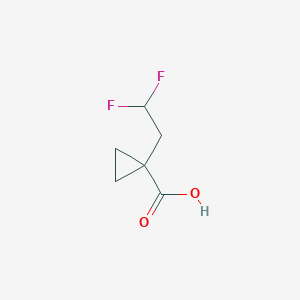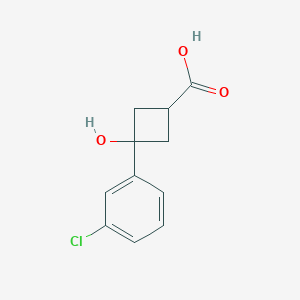
3-(3-氯苯基)-3-羟基环丁烷-1-羧酸
描述
The compound “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a complex organic molecule. It contains a cyclobutane ring, which is a four-membered carbon ring, with a hydroxyl (-OH) group and a carboxylic acid (-COOH) group attached to the same carbon. Another carbon on the ring is attached to a phenyl ring (a six-membered carbon ring, the basic unit of many aromatic compounds) which has a chlorine atom substituted at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclobutane ring, the introduction of the hydroxyl and carboxylic acid groups, and the attachment of the chlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutane ring, which is somewhat strained due to its small size and therefore more reactive than larger carbon rings. The hydroxyl and carboxylic acid groups would likely make the compound polar and capable of forming hydrogen bonds .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the strain of the cyclobutane ring, the electronegativity of the chlorine atom on the phenyl ring, and the presence of the hydroxyl and carboxylic acid groups. These groups could potentially undergo a variety of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar hydroxyl and carboxylic acid groups would likely make it somewhat soluble in water, while the cyclobutane and phenyl rings would increase its solubility in organic solvents .
科学研究应用
改进的合成和医学成像应用
环丁烷衍生物的一个显着应用是在抗-[18F]FACBC(一种有望用于正电子发射断层扫描 (PET) 肿瘤成像的非天然氨基酸)的前体的改进合成中发现的。该合成展示了适用于大规模制备的高立体选择性,并通过自动放射合成以显着的产率提供抗-[18F]FACBC。这一进展是人类使用抗-[18F]FACBC 常规生产的关键一步,展示了该化合物在医学诊断中的潜力 (McConathy 等人,2003 年)。
有机合成和化学转化
该化合物还在化学转化的合成和研究中发挥作用。例如,相关色酮与溴的反应方向根据反应条件而异,导致酸性介质与氯仿中产生不同的产物。这种多功能性突出了该化合物在探索有机合成途径和理解反应机理中的效用 (Grigoryeva 等人,2010 年)。
光环加成和立体选择性
另一个应用涉及使用手性 α-和 β-羟基酸作为非对映选择性 [2 + 2] 光环加成反应的系链基团。此过程展示了完全的区域控制和高非对映选择性,导致以良好的产率和对映体纯形式形成环丁烷内酯。通过光环加成控制立体中心的能力对于合成具有特定手性构型的复杂分子非常有价值,在制药和材料科学中很有用 (Faure 等人,2002 年)。
癌症研究和药物设计
基于环丁烷衍生物(包括 3-羟基-1,1-环丁烷二羧酸)的配体中取代基的修饰,代表了设计卡铂等癌症药物的更好版本的一个有效方向。一项研究将这种衍生物与 N-甲基吡唑结合作为载体配体,评估了这种新型配合物对各种细胞系的抗增殖作用。这项研究强调了环丁烷衍生物在开发新的、有效的癌症治疗中的潜力 (Pavlova 等人,2023 年)。
安全和危害
未来方向
The study of complex organic compounds like “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid” is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Further studies could explore the synthesis, reactivity, and potential uses of this and related compounds.
作用机制
Target of Action
Many bioactive compounds work by interacting with specific proteins in the body, such as enzymes or receptorsCompounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Bioactive compounds can influence various biochemical pathways in the body. For example, indole derivatives, which share some structural similarities with “3-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are often the result of the compound’s influence on multiple biochemical pathways.
属性
IUPAC Name |
3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-2-8(4-9)11(15)5-7(6-11)10(13)14/h1-4,7,15H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWVSOMBBQKEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


